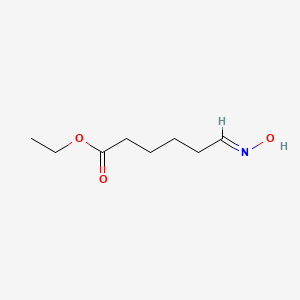
ethyl (6E)-6-(hydroxyimino)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (6E)-6-(hydroxyimino)hexanoate is an organic compound that belongs to the class of esters Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant odors and flavors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6E)-6-(hydroxyimino)hexanoate typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the esterification of hexanoic acid with ethanol in the presence of sulfuric acid can produce ethyl hexanoate. The hydroxyimino group can be introduced through subsequent reactions involving hydroxylamine and appropriate reaction conditions .
Industrial Production Methods
Industrial production of esters like this compound often involves large-scale esterification processes. These processes use continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or other strong acids is common to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Ethyl (6E)-6-(hydroxyimino)hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The hydroxyimino group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Hydrolysis: Hexanoic acid and ethanol.
Oxidation: Products vary based on the specific oxidizing agent and conditions.
Reduction: The corresponding amine derivative.
Scientific Research Applications
Ethyl (6E)-6-(hydroxyimino)hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity due to the presence of the hydroxyimino group.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester structure.
Mechanism of Action
The mechanism of action of ethyl (6E)-6-(hydroxyimino)hexanoate involves its interaction with various molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and other biochemical pathways. The ester bond can also be hydrolyzed in biological systems, releasing the corresponding carboxylic acid and alcohol, which may have their own biological effects .
Comparison with Similar Compounds
Ethyl (6E)-6-(hydroxyimino)hexanoate can be compared with other esters and hydroxyimino compounds:
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Ethyl butanoate: Another ester with a fruity odor, used in flavorings and fragrances.
Hydroxyiminohexanoic acid: A related compound with similar reactivity but lacking the ester group.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl (6E)-6-hydroxyiminohexanoate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(10)6-4-3-5-7-9-11/h7,11H,2-6H2,1H3/b9-7+ |
InChI Key |
AVXAXOYULPAUQZ-VQHVLOKHSA-N |
Isomeric SMILES |
CCOC(=O)CCCC/C=N/O |
Canonical SMILES |
CCOC(=O)CCCCC=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B11937262.png)

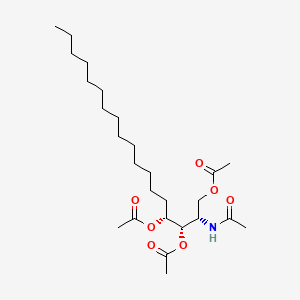
![methyl (1R,9R,11S,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B11937274.png)
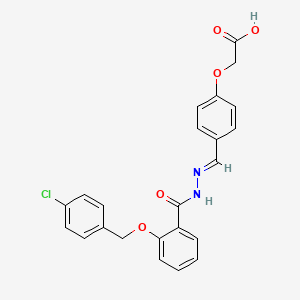
![(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B11937289.png)
![Ethyl 2-amino-6-[2-(3-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11937292.png)
![1-{4-[4-Amino-1-(1-Methylethyl)-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenyl}-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B11937293.png)
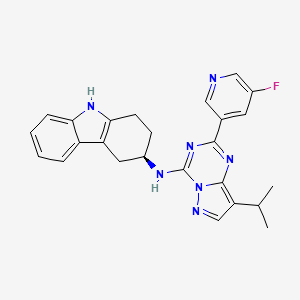
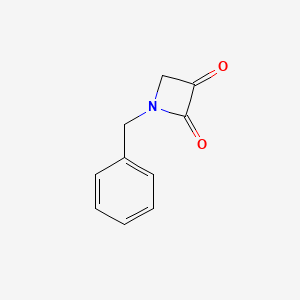
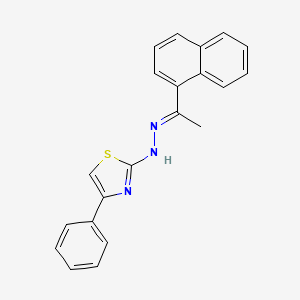
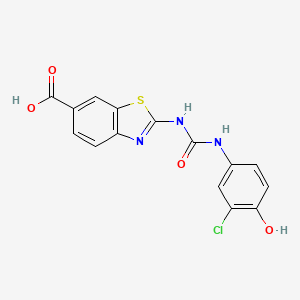
![5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole](/img/structure/B11937324.png)
![1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide](/img/structure/B11937348.png)
